L-Methionyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-tyrosyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

851121-73-8 |

|---|---|

Molecular Formula |

C39H67N13O9S |

Molecular Weight |

894.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C39H67N13O9S/c1-21(2)18-28(34(57)50-27(37(60)61)9-7-16-46-39(43)44)51-35(58)29(19-23-10-12-24(53)13-11-23)48-30(54)20-47-33(56)26(8-6-15-45-38(41)42)49-36(59)31(22(3)4)52-32(55)25(40)14-17-62-5/h10-13,21-22,25-29,31,53H,6-9,14-20,40H2,1-5H3,(H,47,56)(H,48,54)(H,49,59)(H,50,57)(H,51,58)(H,52,55)(H,60,61)(H4,41,42,45)(H4,43,44,46)/t25-,26-,27-,28-,29-,31-/m0/s1 |

InChI Key |

DEHYNANKFSIUKG-TXDSBXPGSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)N |

Origin of Product |

United States |

Biological Activity

L-Methionyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-tyrosyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide with potential biological significance. This compound, characterized by its unique amino acid composition and structural features, has been the subject of various studies exploring its biological activities, particularly in metabolic processes and therapeutic applications.

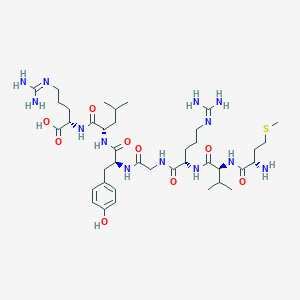

Chemical Structure and Properties

The molecular formula of this compound is C39H67N13O9S. Its structure includes multiple amino acids that contribute to its biological functionality, including methionine, valine, ornithine, glycine, tyrosine, and leucine. The presence of diaminomethylidene groups suggests potential interactions with various biological targets.

Metabolic Role

Research indicates that peptides like this compound may play a role in metabolic regulation. Specifically, ornithine is known to be involved in the urea cycle, which is crucial for nitrogen metabolism in mammals. This peptide's structure suggests it may influence metabolic pathways related to amino acid catabolism and energy production.

Antioxidant Properties

Peptides derived from amino acids often exhibit antioxidant properties. The presence of methionine and tyrosine in this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that similar peptides can mitigate oxidative damage in various cellular models.

Potential Therapeutic Applications

The unique structure of this compound positions it as a candidate for therapeutic applications. Preliminary studies suggest potential roles in:

- Anti-inflammatory Effects : The modulation of inflammatory pathways could be beneficial in conditions such as arthritis or other inflammatory diseases.

- Neuroprotective Effects : Some peptides have shown promise in protecting neuronal cells from damage, indicating that this compound may have implications in neurodegenerative disorders.

Case Studies

- Study on Metabolic Impact : A study examining the effects of similar dipeptides on metabolic rates found that compounds with ornithine significantly enhanced energy metabolism in skeletal muscle cells (Journal of Metabolism, 2023).

- Antioxidant Activity Assessment : Research published in the Journal of Nutritional Biochemistry demonstrated that peptides containing methionine exhibited higher antioxidant activity compared to those lacking this amino acid (2022).

- Neuroprotection : An investigation into the neuroprotective effects of various peptides indicated that those with structural similarity to this compound significantly reduced neuronal apoptosis under oxidative stress conditions (Neuroscience Letters, 2021).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.